molecular formula C21H22N4O5S2 B1227974 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide

Cat. No. B1227974
M. Wt: 474.6 g/mol
InChI Key: VUUNOJLTZTZKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-piperidinecarboxamide is a benzodioxine.

Scientific Research Applications

Synthesis and Microbial Studies

Research on related compounds has shown their potential in microbial studies. Patel and Agravat (2007) explored the synthesis of pyridine derivatives, including compounds with structures related to the chemical . These derivatives demonstrated notable antibacterial and antifungal activities (Patel & Agravat, 2007).

Anti-arrhythmic Activity

Compounds structurally similar to 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-(2,3-Dihydro-1,4-Benzodioxin-2-ylmethyl)piperidine-3-Carboxamide have been studied for their anti-arrhythmic properties. Abdel‐Aziz et al. (2009) synthesized piperidine-based derivatives that exhibited significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antibacterial Properties

Khalid et al. (2016) studied N-substituted derivatives of compounds with a similar structure, which displayed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Potential Antipsychotic Agents

Research by Norman et al. (1996) on heterocyclic analogues related to the chemical showed potential as antipsychotic agents. These compounds were evaluated for their binding to various receptors and their ability to antagonize certain responses in mice, indicating their potential in psychiatric treatments (Norman et al., 1996).

CCK-2 Receptor Antagonists

Allison et al. (2006) discovered novel series of antagonists for the cholecystokinin-2 receptor (CCK-2R), including compounds structurally similar to the one . These compounds showed potential for improved receptor affinity and selectivity, suggesting applications in related therapeutic areas (Allison et al., 2006).

properties

Product Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide

Molecular Formula

C21H22N4O5S2

Molecular Weight

474.6 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H22N4O5S2/c26-21(22-11-15-13-29-17-7-1-2-8-18(17)30-15)14-5-4-10-25(12-14)32(27,28)19-9-3-6-16-20(19)24-31-23-16/h1-3,6-9,14-15H,4-5,10-13H2,(H,22,26)

InChI Key

VUUNOJLTZTZKLG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4COC5=CC=CC=C5O4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NCC4COC5=CC=CC=C5O4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
Reactant of Route 5
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide
Reactant of Route 6
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine-3-carboxamide

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